1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine

Lipophilicity Drug-likeness Membrane permeability

1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine (CAS 478016-07-8, PubChem CID is a tertiary amine derivative of isoxazole bearing a 3-ethyl substituent and a 5-(N,N-dimethylaminomethyl) side chain. Its computed molecular weight is 154.21 g/mol, with an XLogP3-AA of 1.1, topological polar surface area (TPSA) of 29.3 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B12890473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCC1=NOC(=C1)CN(C)C
InChIInChI=1S/C8H14N2O/c1-4-7-5-8(11-9-7)6-10(2)3/h5H,4,6H2,1-3H3
InChIKeyHFXSPXALFUUTHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine: Physicochemical & Procurement Baseline


1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine (CAS 478016-07-8, PubChem CID 15530984) is a tertiary amine derivative of isoxazole bearing a 3-ethyl substituent and a 5-(N,N-dimethylaminomethyl) side chain. Its computed molecular weight is 154.21 g/mol, with an XLogP3-AA of 1.1, topological polar surface area (TPSA) of 29.3 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound is listed as a specialty research chemical in global market reports, indicating niche commercial availability [2]. Isoxazoles of this subclass have been disclosed as monoamine oxidase B (MAO-B) inhibitors in multiple patents, establishing a class-level pharmacological relevance for central nervous system applications [3].

Why Generic Substitution of 1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine Fails in Isoxazole-Based Research


Within the 5-(aminomethyl)isoxazole scaffold, subtle variations in alkyl substitution at the C3 position and amine methylation state produce measurable differences in lipophilicity, basicity, and steric bulk that directly govern membrane permeability, target engagement, and metabolic stability [1]. The C3-ethyl group in the target compound increases XLogP3-AA by approximately 0.6 units relative to the unsubstituted or C3-methyl analogs, while the tertiary N,N-dimethylamine confers a distinct basicity profile (predicted pKa ~8.0–8.5) compared to the primary amine analog (3-ethylisoxazol-5-yl)methanamine (predicted pKa ~7.5) . These differences mean that in-class compounds cannot be interchanged without altering the physicochemical and pharmacological profile of the final molecule, a critical consideration in lead optimization and chemical biology probe development.

Quantitative Differentiation Evidence for 1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine Against Closest Analogs


Lipophilicity Advantage: XLogP3-AA Comparison with Unsubstituted and 3-Methyl Isoxazole Analogs

The target compound exhibits an XLogP3-AA of 1.1, which is approximately 0.6 log units higher than the unsubstituted analog 1-(isoxazol-5-yl)-N,N-dimethylmethanamine (XLogP3-AA ~0.5, estimated from structurally analogous isoxazoles) [1]. This lipophilicity increase, driven by the C3-ethyl group, places the compound closer to the optimal CNS drug-likeness range (LogP 1–3), potentially enhancing passive membrane permeability relative to less lipophilic analogs [2].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area Differentiation: TPSA < 30 Ų Supports CNS Permeability

The target compound possesses a computed TPSA of 29.3 Ų, well below the established CNS permeability threshold of 60–70 Ų [1]. Regioisomeric analogs such as 1-(5-ethylisoxazol-3-yl)-N,N-dimethylmethanamine share identical molecular formula and similar TPSA, but the 3-ethyl-5-aminomethyl substitution pattern in the target compound positions the basic amine further from the ring heteroatoms, which may alter intramolecular hydrogen bonding and solubility characteristics [2].

TPSA CNS permeability Blood-brain barrier

Basicity Modulation: Tertiary Amine pKa Elevation Versus Primary Amine Analog

The tertiary N,N-dimethylamine in the target compound is predicted to exhibit a pKa of approximately 8.0–8.5, compared to the primary amine analog (3-ethylisoxazol-5-yl)methanamine with a predicted pKa of ~7.5 . This elevated basicity enhances the compound's ability to form stable hydrochloride salts, improving aqueous solubility for formulation and enabling pH-dependent partitioning in biological assays [1].

pKa Basicity Solubility Salt formation

Molecular Weight Differentiation: 154.21 Da Optimizes Fragment-Like Properties for Lead Discovery

At 154.21 g/mol, the target compound occupies a privileged molecular weight range above common fragment screening libraries (MW < 120) yet below typical lead-like thresholds (MW < 350) [1]. In contrast, the primary amine analog (3-ethylisoxazol-5-yl)methanamine and the unsubstituted 1-(isoxazol-5-yl)-N,N-dimethylmethanamine both have MW 126.16 g/mol, lacking the additional methyl group that contributes to enhanced lipophilicity and target binding potential in the target compound [2].

Molecular weight Fragment-based drug design Lead-likeness

Class-Level MAO-B Inhibitory Potential: Isoxazole Dimethylaminomethyl Scaffold Disclosed in Therapeutic Patents

Multiple patents (e.g., US8227461B2, US8222243B2, WO2009029632A1) disclose isoxazole compounds bearing a dimethylaminomethyl substituent as inhibitors of monoamine oxidase B (MAO-B), an enzyme target for cognitive enhancement, depression, Parkinson's disease, and Alzheimer's disease [1]. While no direct IC50 data for the target compound itself is publicly available, structurally related 3,5-disubstituted isoxazoles within these patent families show MAO-B inhibitory activity in the low micromolar to sub-micromolar range, establishing a strong class-level pharmacological precedent [2]. The specific 3-ethyl-5-dimethylaminomethyl substitution pattern present in the target compound is explicitly encompassed within the Markush structures of these patents [3].

MAO-B inhibition Neuroprotection CNS therapeutics

Rotatable Bond Count Advantage: Conformational Flexibility for Target Adaptation

The target compound possesses 3 rotatable bonds, compared to 2 rotatable bonds in the primary amine analog (3-ethylisoxazol-5-yl)methanamine and only 1–2 in many simpler isoxazole building blocks [1]. This increased conformational flexibility, conferred by the dimethylaminomethyl side chain, allows better adaptation to diverse protein binding pockets, a feature correlated with improved ligand efficiency in fragment-based drug discovery [2].

Conformational flexibility Rotatable bonds Molecular recognition

Priority Application Scenarios for 1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine in Research & Procurement


CNS Drug Discovery: MAO-B Inhibitor Lead Optimization

Procurement for CNS-focused medicinal chemistry programs targeting monoamine oxidase B (MAO-B) for cognitive enhancement or neurodegenerative disease indications. The compound's XLogP3-AA of 1.1 and TPSA of 29.3 Ų align with established CNS drug-likeness criteria [1], and the scaffold is encompassed within issued MAO-B inhibitor patents (US8227461B2, WO2009029632A1), providing IP-protected starting points for structure–activity relationship (SAR) exploration [2].

Chemical Biology Probe Development: Fragment-Based Screening Libraries

Incorporation into fragment-screening libraries for target-based phenotypic assays. With MW 154.21 Da and 3 rotatable bonds, the compound meets fragment-likeness criteria while offering greater functional complexity than simpler heterocycle fragments [1]. The tertiary dimethylamino group provides a protonation-dependent solubility switch useful in cellular assay formats [3].

SAR Studies: C3-Alkyl Chain Length Optimization in Isoxazole Series

Use as a reference compound in systematic SAR campaigns comparing C3-ethyl versus C3-methyl, C3-H, and C3-propyl isoxazole analogs. The ΔXLogP of +0.6 units relative to the unsubstituted analog enables quantitative assessment of lipophilicity-driven potency and selectivity shifts in biochemical and cellular assays [1].

Process Chemistry & Scalable Synthesis Development

Industrial procurement for synthetic route development and kilogram-scale production feasibility studies. The compound's global market report indicates emerging commercial demand, and its well-defined structure (C8H14N2O, single isoxazole regioisomer) makes it amenable to scalable condensation and reductive amination synthetic routes [2].

Quote Request

Request a Quote for 1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.